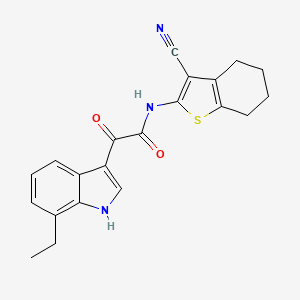methyl}phenol](/img/structure/B15152864.png)
4-{[(4-Chlorophenyl)amino](2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(4-CHLOROPHENYL)AMINOMETHYL}-1,3,2-DIOXAPHOSPHINAN-2-ONE is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxylphenyl group, and a dioxaphosphinanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-CHLOROPHENYL)AMINOMETHYL}-1,3,2-DIOXAPHOSPHINAN-2-ONE typically involves a multi-step process. One common method involves the reaction of 4-chloroaniline with 4-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with a phosphorus-containing reagent, such as phosphorus oxychloride, under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions
2-{(4-CHLOROPHENYL)AMINOMETHYL}-1,3,2-DIOXAPHOSPHINAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may result in the formation of various substituted derivatives.
科学的研究の応用
2-{(4-CHLOROPHENYL)AMINOMETHYL}-1,3,2-DIOXAPHOSPHINAN-2-ONE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-{(4-CHLOROPHENYL)AMINOMETHYL}-1,3,2-DIOXAPHOSPHINAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to understand its precise mechanism of action.
類似化合物との比較
Similar Compounds
4’-Chloro-2-amino-biphenyl: Similar in structure but lacks the dioxaphosphinanone ring.
4-Hydroxybenzaldehyde: Shares the hydroxylphenyl group but differs in overall structure.
Phosphorus oxychloride: Used as a reagent in the synthesis but not structurally similar.
Uniqueness
2-{(4-CHLOROPHENYL)AMINOMETHYL}-1,3,2-DIOXAPHOSPHINAN-2-ONE is unique due to its combination of functional groups and the presence of the dioxaphosphinanone ring
特性
分子式 |
C16H17ClNO4P |
|---|---|
分子量 |
353.73 g/mol |
IUPAC名 |
4-[(4-chloroanilino)-(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]phenol |
InChI |
InChI=1S/C16H17ClNO4P/c17-13-4-6-14(7-5-13)18-16(12-2-8-15(19)9-3-12)23(20)21-10-1-11-22-23/h2-9,16,18-19H,1,10-11H2 |
InChIキー |
JNLZKYAXBGIADU-UHFFFAOYSA-N |
正規SMILES |
C1COP(=O)(OC1)C(C2=CC=C(C=C2)O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B15152789.png)
![3-hydroxy-7,7-dimethyl-4-(3-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152791.png)

![4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzoic acid](/img/structure/B15152815.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B15152830.png)
![2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B15152838.png)


![2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B15152845.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B15152854.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B15152862.png)
![2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B15152869.png)
![5-(4-chloro-3-nitrophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B15152875.png)
![1-{[(1-bromo-3-chloropropan-2-yl)oxy]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B15152880.png)
